Aspinonene

Overview

Description

Aspinonene is a branched pentaketide produced by the fungus Aspergillus ochraceus. It is closely related to aspyrone, another compound produced by the same fungus. This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Aspinonene is a polyketide compound produced by the fungus Aspergillus ochraceus

Mode of Action

It’s known that this compound is structurally related to aspyrone , and both are thought to be derived from a common pentaketide intermediate . This suggests that this compound might interact with its targets in a similar manner to Aspyrone. Aspyrone is known to exhibit strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism , which suggests that this compound might also interact with these receptors.

Biochemical Pathways

The biosynthesis of this compound involves a rearrangement reaction of a pentaketide intermediate . This intermediate can either be oxidized to form Aspyrone or reduced to form this compound . Both pathways were found to be active in Aspergillus ochraceus, and could be directed towards Aspyrone by using increased dissolved oxygen concentrations during fermentation .

Pharmacokinetics

They are typically metabolized by liver enzymes and excreted in the bile or urine .

Result of Action

This compound and related compounds have been found to inhibit human cancer cell lines, K562, HL-60, HeLa, and BGC-823, to varying extents . This suggests that this compound might exert its effects by inducing cytotoxicity in cancer cells.

Action Environment

The production of this compound can be influenced by environmental factors. For instance, the biosynthesis of this compound can be directed towards Aspyrone by increasing the dissolved oxygen concentrations during fermentation . This suggests that the action, efficacy, and stability of this compound might also be influenced by environmental conditions, although specific studies on this topic are lacking.

Biochemical Analysis

Biochemical Properties

Aspinonene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the biosynthesis of other secondary metabolites . For instance, feeding experiments with labeled acetates have shown that this compound is closely related to aspyrone, another secondary metabolite produced by Aspergillus ochraceus . The interactions between this compound and these enzymes are crucial for its biosynthesis and subsequent biochemical activities.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been observed to display mild inhibitory properties against methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, this compound influences cell function by affecting cell signaling pathways and gene expression. For example, it has been shown to inhibit the colony formation of certain cancer cells, indicating its potential cytotoxic activity . These effects highlight the compound’s potential as an antimicrobial and anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, it has been shown to interact with fungal Cyp51 and bacterial DNA gyrase, suggesting its potential as an antimicrobial agent . These interactions result in changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of other bioactive metabolites

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and inhibition of cell proliferation . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites . It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds . For instance, the biosynthesis of this compound involves a rearrangement reaction of a pentaketide intermediate, leading to the formation of aspyrone and other related compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with efflux transporters, such as ABCG2, which restrict its distribution into certain organs . These interactions influence the compound’s localization and accumulation within cells, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspinonene can be synthesized through the biosynthesis pathway in Aspergillus ochraceus. The process involves feeding the fungus with labeled acetates and oxygen, leading to the formation of this compound through a series of rearrangement and reduction reactions .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus ochraceus in controlled fermentation conditions. The fungus is grown in a nutrient-rich medium, and the production of this compound is optimized by adjusting the oxygen levels and other environmental factors .

Chemical Reactions Analysis

Types of Reactions: Aspinonene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound, leading to the formation of different oxidized derivatives.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound, resulting in the formation of reduced derivatives.

Major Products:

Scientific Research Applications

Aspinonene has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying the biosynthesis of polyketides and the mechanisms of various chemical reactions.

Biology: The compound is studied for its role in the metabolism of and its interactions with other biological molecules.

Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: this compound is used in the development of new bioactive compounds and as a marker molecule in chemotaxonomy of Aspergillus species

Comparison with Similar Compounds

- Aspyrone

- Aspilactonols

- Aspiketolactonol

- Iso-aspinonene

Aspinonene’s unique structure and diverse biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

Aspinonene is a secondary metabolite produced by the fungus Aspergillus ochraceus. This compound has garnered attention due to its unique chemical structure and potential biological activities. The exploration of this compound's biosynthesis, bioactivity, and therapeutic potential is crucial for understanding its role in pharmacology and natural product chemistry.

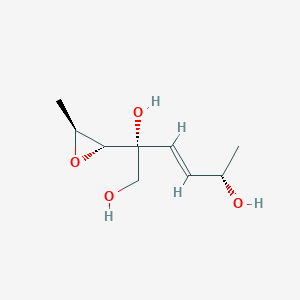

Chemical Structure and Biosynthesis

This compound is characterized as a branched pentaketide with a C9 epoxide structure. Its biosynthesis involves a complex pathway initiated by polyketide synthases (PKS), which catalyze the formation of a β-hydroxy acid intermediate. This intermediate undergoes rearrangement, leading to the production of this compound through either oxidation or reduction processes .

Biosynthetic Pathway Overview

| Step | Reaction | Enzyme/Process |

|---|---|---|

| 1 | Formation of β-hydroxy acid | Polyketide synthase (PKS) |

| 2 | Rearrangement to branched pentaketide | Unknown PKS |

| 3 | Oxidation or reduction to this compound | Post-polyketide modifying enzymes |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various microbial strains, this compound demonstrated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent. For instance, extracts containing this compound showed activity against pathogens such as A. hydrophila and V. anguillarum, with IC50 values ranging from 0.5 to 32 µg/mL .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines. For example, studies showed that compounds related to this compound exhibited IC50 values indicating strong cytotoxicity against human cancer cell lines like K562 and HeLa . The structure-activity relationship suggests that modifications in the epoxide group may enhance cytotoxic properties.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have shown promising results. In models of oxidative stress, particularly using SH-SY5Y neuroblastoma cells, this compound was found to protect against hydrogen peroxide-induced damage by upregulating glutathione levels and reducing reactive oxygen species (ROS) . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on extracts from A. ochraceus revealed that this compound-rich fractions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound derivatives had IC50 values as low as 12 µM against ovarian cancer cell lines, indicating strong potential for further development into anticancer therapeutics .

- Neuroprotective Mechanisms : Research on SH-SY5Y cells indicated that treatment with this compound led to a decrease in oxidative stress markers and improved cell viability under stress conditions, supporting its role as a neuroprotective agent .

Properties

IUPAC Name |

(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYAEKEHIEQHD-SVQZIREZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(CO)(C=CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)[C@](CO)(/C=C/[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849597 | |

| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157676-96-5 | |

| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Aspinonene and where is it found?

A1: this compound is a naturally occurring compound produced by certain fungal species, notably Aspergillus ochraceus [, ]. It is a C9 epoxide characterized by its multifunctional structure, containing a ketone, an epoxide, and a hydroxyl group [].

Q2: How is this compound biosynthesized?

A2: this compound's biosynthesis is closely related to another fungal metabolite, Aspyrone []. Research suggests that both compounds originate from a common pentaketide precursor. Feeding experiments with labeled acetates and oxygen revealed that a rearrangement of this pentaketide intermediate leads to a hypothetical bisepoxide []. This bisepoxide can be either oxidized to yield Aspyrone or reduced to form this compound []. Interestingly, Aspergillus ochraceus possesses both pathways and the production of Aspyrone can be favored under increased oxygen concentrations during fermentation [].

Q3: What are the structural characteristics of this compound?

A3: this compound possesses a unique structure containing multiple functional groups.

- Molecular Formula: C9H12O3 []

- Structure: A nine-carbon molecule featuring an epoxide ring, a ketone group, and a hydroxyl group []. The stereochemistry at the C-2 position has been determined through esterification studies with chiral acids [].

- Spectroscopic Data: The structure of this compound has been elucidated using spectroscopic techniques, including NMR and X-ray analysis of its dibromobenzoate derivative [].

Q4: Has this compound been chemically synthesized?

A4: Yes, a stereoselective total synthesis of (–)-Aspinolide B, a related compound produced alongside this compound by Aspergillus ochraceus, has been achieved []. This synthesis utilizes (R)-2,3-O-isopropylideneglyceraldehyde and propylene oxide as starting materials, showcasing the potential for chemical synthesis of this compound and its analogs [].

Q5: What is the significance of this compound's multifunctional structure?

A5: The presence of multiple functional groups (epoxide, ketone, hydroxyl) in this compound makes it an attractive building block for chemical synthesis []. Its structural complexity and the presence of neighboring chiral centers offer possibilities for derivatization and the creation of new molecules with potentially useful biological activities.

Q6: Are there any known derivatives or analogs of this compound?

A6: Yes, several related compounds have been isolated alongside this compound, particularly from Aspergillus ochraceus. These include Aspinolides A-C, trienediol, isothis compound, dihydroaspyrone, and dienetriol []. Additionally, research on the marine fungus Aspergillus ostianus has yielded new this compound-related pentaketides, namely Aspinotriols A and B, and Aspinonediol []. These discoveries highlight the structural diversity possible within this class of fungal metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.